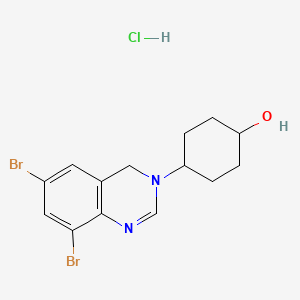
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline ring substituted with bromine atoms and a cyclohexanol moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride typically involves multi-step organic reactions. The initial step often includes the bromination of quinazoline derivatives, followed by the introduction of the cyclohexanol group through nucleophilic substitution or addition reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and quinazoline ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The cyclohexanol group may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- trans-4-(6,8-Dichloroquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- trans-4-(6,8-Difluoroquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- trans-4-(6,8-Diiodoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
Uniqueness
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms may enhance the compound’s ability to form strong interactions with molecular targets, potentially leading to improved efficacy in various applications.
Propiedades
Fórmula molecular |
C14H17Br2ClN2O |
|---|---|
Peso molecular |
424.56 g/mol |
Nombre IUPAC |
4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H16Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,8,11-12,19H,1-4,7H2;1H |
Clave InChI |
FFENEVSGUVRJMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


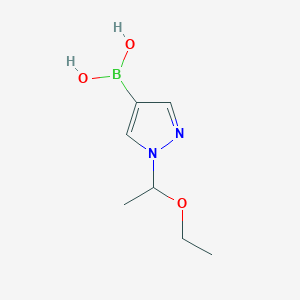
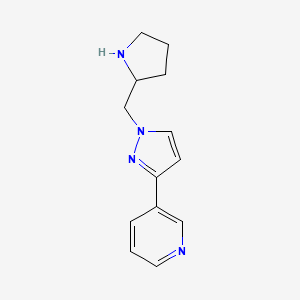
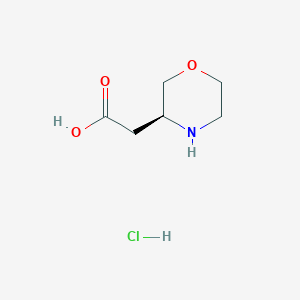
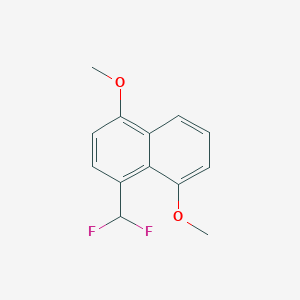
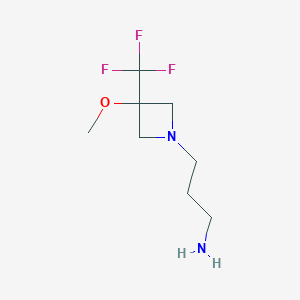

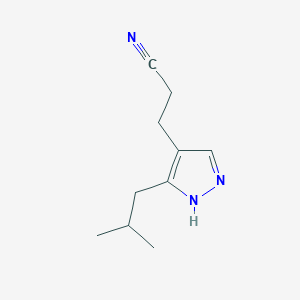
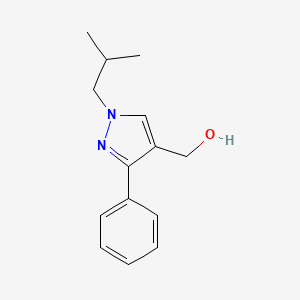
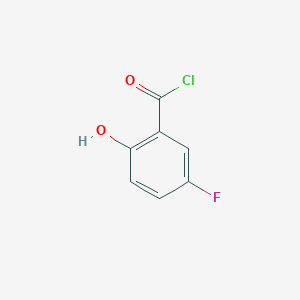
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
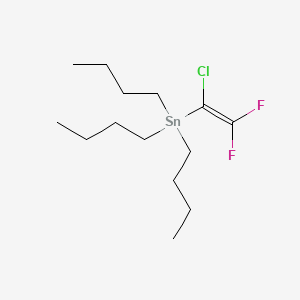
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
